![molecular formula C18H10F9N3O2 B2436666 4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide CAS No. 478067-06-0](/img/structure/B2436666.png)
4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide
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Description
4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide is a useful research compound. Its molecular formula is C18H10F9N3O2 and its molecular weight is 471.283. The purity is usually 95%.
BenchChem offers high-quality 4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Carbon-Carbon Bond Cleavage
Research by Solhnejad et al. (2013) focuses on regioselective carbon-carbon bond cleavage in arylhydrazones of related compounds. This study could inform the understanding of chemical reactions involving similar structures (Solhnejad et al., 2013).
Antitumor Activity and Molecular Docking
Al-Suwaidan et al. (2015) explored the antitumor activity of related compounds, including molecular docking studies. This indicates potential biomedical applications and insights into the interaction with biological molecules (Al-Suwaidan et al., 2015).
Synthesis of Novel Chemical Structures
Research by Miyamoto and Matsumoto (1988) detailed new synthesis methods for derivatives of related compounds. Such methods are crucial for developing new materials and drugs (Miyamoto & Matsumoto, 1988).
Luminescent Properties of Complexes
Feng et al. (2008) investigated the luminescent properties of complexes involving similar compounds. These findings are relevant for materials science, especially in fields like photonics and display technologies (Feng et al., 2008).
Vibrational and Interaction Studies
Mary et al. (2021) conducted a theoretical approach to study the vibration and interaction of pharmaceutically active hydrazine derivatives. Such studies are essential for understanding the chemical and physical properties of these compounds (Mary et al., 2021).
Antimicrobial Activity
Sarvaiya et al. (2019) evaluated the antimicrobial activity of arylazopyrazole compounds, indicating the potential for these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
properties
IUPAC Name |
(Z)-4,4,4-trifluoro-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F9N3O2/c19-16(20,21)9-3-1-5-11(7-9)28-15(32)13(14(31)18(25,26)27)30-29-12-6-2-4-10(8-12)17(22,23)24/h1-8,31H,(H,28,32)/b14-13-,30-29? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZFSLKDSWRZIO-WDDOPMHVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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